Cas no 918145-25-2 (METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE)

METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE is a heterocyclic compound featuring a fused thienoquinoline scaffold with a methyl ester functional group. Its structure combines electron-rich thiophene and quinoline moieties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The methyl ester group enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and materials science due to its potential as a building block for bioactive molecules. Its stability and synthetic versatility make it suitable for applications requiring precise functionalization of polycyclic systems.
METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE structure
918145-25-2 structure
Product Name:METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE
CAS No:918145-25-2
MF:C14H11NO2S
MW:257.307642221451
CID:779403
PubChem ID:17390111
Update Time:2025-10-31

METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • Thieno[2,3-b]quinoline-2-carboxylic acid, 6-methyl-, methyl ester
    • methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
    • 918145-25-2
    • DTXSID70589610
    • methyl6-methylthieno[2,3-b]quinoline-2-carboxylate
    • AKOS005144504
    • METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE
    • Inchi: 1S/C14H11NO2S/c1-8-3-4-11-9(5-8)6-10-7-12(14(16)17-2)18-13(10)15-11/h3-7H,1-2H3
    • InChI Key: HQCPJNORMWWLKL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC2C1=NC1C=CC(C)=CC=1C=2

Computed Properties

  • Exact Mass: 257.05104977g/mol
  • Monoisotopic Mass: 257.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 67.4Ų

METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M225198-50mg
METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE
918145-25-2
50mg
$ 50.00 2022-06-04
TRC
M225198-100mg
METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE
918145-25-2
100mg
$ 95.00 2022-06-04
TRC
M225198-500mg
METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE
918145-25-2
500mg
$ 320.00 2022-06-04
Crysdot LLC
CD11016098-1g
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
918145-25-2 97%
1g
$452 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626055-1g
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
918145-25-2 98%
1g
¥7108.00 2024-04-25
Chemenu
CM258557-1g
Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate
918145-25-2 97%
1g
$381 2024-07-20

METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE Related Literature

Additional information on METHYL 6-METHYLTHIENO2,3-BQUINOLINE-2-CARBOXYLATE

Research Briefing on METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE (CAS: 918145-25-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of thienoquinoline derivatives, particularly METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE (CAS: 918145-25-2), as promising scaffolds for drug discovery. This compound has garnered attention due to its unique structural features and potential biological activities, making it a subject of intense research in the development of novel therapeutic agents.

The primary focus of current studies revolves around the synthesis, characterization, and biological evaluation of METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE. Researchers have employed advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to optimize the yield and purity of this compound. These efforts aim to facilitate its application in high-throughput screening and structure-activity relationship (SAR) studies.

Preliminary pharmacological evaluations have revealed that METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE exhibits notable inhibitory activity against specific kinase targets implicated in cancer and inflammatory diseases. For instance, in vitro assays demonstrated its potency against protein kinases such as EGFR and JAK2, with IC50 values in the low micromolar range. These findings suggest its potential as a lead compound for the development of kinase inhibitors.

Further investigations into the mechanism of action have utilized molecular docking and dynamics simulations to elucidate the binding interactions of METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE with its target proteins. These computational studies have provided insights into the key residues involved in ligand binding and have guided the design of analogs with improved affinity and selectivity.

In addition to its kinase inhibitory properties, recent studies have explored the compound's potential in other therapeutic areas. For example, its anti-microbial activity against drug-resistant bacterial strains has been investigated, with promising results indicating broad-spectrum efficacy. This multi-target profile underscores the versatility of METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE as a scaffold for drug development.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of this compound, such as its solubility and metabolic stability. Current research efforts are directed toward structural modifications, including the introduction of hydrophilic moieties and prodrug strategies, to enhance its drug-like characteristics.

In conclusion, METHYL 6-METHYLTHIENO[2,3-B]QUINOLINE-2-CARBOXYLATE (CAS: 918145-25-2) represents a promising candidate for further development in medicinal chemistry. Its diverse biological activities and potential for structural optimization make it a valuable tool for addressing unmet medical needs. Future studies should focus on advancing this compound through preclinical development and exploring its therapeutic applications in greater detail.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent